3-Bromo-5,7-difluoro-4-hydroxyquinoline
Beschreibung
3-Bromo-5,7-difluoro-4-hydroxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 3, fluorine atoms at positions 5 and 7, and a hydroxyl group at position 3. The strategic placement of electron-withdrawing substituents (Br, F) and the hydroxyl group modulates its electronic properties, solubility, and reactivity, making it a versatile intermediate in synthetic organic chemistry and drug discovery.
Eigenschaften
IUPAC Name |
3-bromo-5,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-5-3-13-7-2-4(11)1-6(12)8(7)9(5)14/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPIIUCCCJBNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671109 | |
| Record name | 3-Bromo-5,7-difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-11-2 | |
| Record name | 3-Bromo-5,7-difluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-difluoro-4-hydroxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of quinolinone derivatives under controlled conditions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,7-difluoro-4-hydroxyquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinolinone ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinolinone derivatives, while oxidation and reduction can lead to different oxidation states of the quinolinone ring.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,7-difluoro-4-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-Bromo-5,7-difluoro-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
This section provides a comparative analysis of 3-bromo-5,7-difluoro-4-hydroxyquinoline with structurally related quinoline derivatives, focusing on substituent effects, reactivity, and physicochemical properties.
Structural and Electronic Comparisons
The table below highlights key structural features and properties of analogous compounds:
Key Observations:
- Substituent Positionality: Bromine at position 3 (target compound) vs. position 8 (8-bromo analog) alters electronic effects.
- Electron-Withdrawing Effects : Difluoro substituents (5,7) in the target compound provide moderate electron withdrawal compared to trifluoromethyl (CF₃) groups in analogs, influencing reaction rates and regioselectivity .
- Functional Group Impact: The hydroxyl group at position 4 in the target compound enhances acidity (pKa ~4–5), whereas the amino group in 4-amino-3-bromo-5,7-difluoro-2-methylquinoline increases basicity, affecting solubility and interaction with biological targets .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The target compound’s bromine at position 3 is highly reactive in palladium-catalyzed couplings, similar to 6-bromo-5,7-difluoro-2,2-dimethyl-2,3-dihydroquinoline-4(1H)-one (). However, dihydroquinoline analogs exhibit reduced aromaticity, slowing transmetallation steps .
Physicochemical Properties
- Solubility : Fluorine atoms improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to chlorinated analogs .
- Thermal Stability: Predicted boiling point (~345°C) and density (~1.707 g/cm³) for the target compound align with halogenated quinolines, though methyl or CF₃ substituents in analogs increase thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
